molecular formula C13H20N2O7 B558441 Boc-D-thz-OH CAS No. 63091-82-7

Boc-D-thz-OH

Cat. No.: B558441
CAS No.: 63091-82-7
M. Wt: 233,29 g/mole
InChI Key: AHKOXQQXRXTKKD-XCBNKYQSSA-N
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Description

Nomenclature and Chemical Identity in Research Contexts

The precise identification of chemical compounds is fundamental to scientific research. For Boc-D-thz-OH, a variety of synonyms and registry information are used to ensure unambiguous communication within the research community.

This compound is known by several names, which reflect its chemical structure. The most frequently encountered synonyms in scientific literature and chemical catalogs include Boc-D-thiaproline and Boc-D-thiazolidine-4-carboxylic acid. chemimpex.comchemsrc.comaksci.com The designation "(S)" or "D" in its nomenclature refers to the stereochemistry at the alpha-carbon, a critical feature for its role as a chiral building block.

Synonym TypeNameSource
Common AbbreviationThis compound chemimpex.comchemsrc.compeptide.com
Common SynonymBoc-D-thiaproline chemimpex.comchemsrc.comaksci.com
Systematic Name DerivativeBoc-D-thiazolidine-4-carboxylic acid chemimpex.comlookchem.comguidechem.com
Systematic Name(4S)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid watanabechem.co.jp
Alternative Systematic Name(S)-N-(t-Butyloxycarbonyl)-thiazolidine-4-carboxylic acid iris-biotech.deissuu.com

The unique identity of this compound is definitively established by its Chemical Abstracts Service (CAS) Registry Number and its molecular formula. This data is crucial for database searches and regulatory compliance.

IdentifierValueSource
CAS Registry Number63091-82-7 chemimpex.compeptide.comlookchem.comscbt.com
Molecular FormulaC₉H₁₅NO₄S chemimpex.compeptide.comscbt.combiocompare.com
Molecular Weight233.28 g/mol watanabechem.co.jpscbt.com

Significance of the Thiazolidine (B150603) Ring System in Medicinal Chemistry and Peptide Science

The thiazolidine core of this compound is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. e3s-conferences.org This structural motif is of great importance in medicinal chemistry, as various thiazolidine derivatives have been shown to possess a wide array of pharmacological activities, including anti-cancer, anti-diabetic, and antimicrobial properties. e3s-conferences.orgontosight.aiontosight.airesearchgate.net In peptide science, the incorporation of the thiazolidine ring can enhance the stability and bioactivity of synthetic peptides. chemimpex.com

This compound serves as a valuable chiral building block in organic synthesis, particularly in the construction of peptides and peptidomimetics. chemimpex.comlookchem.com The defined stereochemistry at the C4 position of the thiazolidine ring is critical for controlling the three-dimensional structure of the final peptide product. The presence of the Boc protecting group on the nitrogen atom allows for its controlled incorporation into a growing peptide chain using established protocols like solid-phase peptide synthesis (SPPS). chemimpex.commdpi.comnih.gov This protecting group is stable under certain reaction conditions but can be selectively removed to allow for further elongation of the peptide, a fundamental principle in modern peptide chemistry. chemimpex.com

The use of non-natural amino acids like this compound is a key strategy for enhancing the structural diversity of peptides. chemimpex.com By introducing the constrained thiazolidine ring into a peptide backbone, researchers can induce specific turns or conformations that may not be accessible with natural amino acids. This conformational restriction can lead to peptides with increased stability against enzymatic degradation and improved binding affinity for their biological targets. chemimpex.com The thiazolidine moiety is particularly useful in the development of cyclic peptides and peptidomimetics, which are classes of compounds often associated with enhanced therapeutic properties. chemimpex.com Furthermore, the thiazolidine ring can be formed site-specifically through the reaction of a 1,2-aminothiol (like cysteine) with an aldehyde, providing a versatile method for peptide and protein conjugation. nih.govpnas.org

One of the most significant applications of this compound in peptide synthesis is its function as a mimic or protected form of the natural amino acid cysteine. chemimpex.comchemrxiv.org The 1,3-thiazolidine-4-carbonyl (Thz) group can be viewed as a cyclic, protected version of a cysteine residue. nih.govchemrxiv.org This allows for the introduction of a latent cysteine into a peptide sequence. The thiazolidine ring is stable during peptide synthesis but can be subsequently opened under specific chemical conditions to reveal the free thiol group of a cysteine residue. chemrxiv.orgiris-biotech.de This strategy is particularly valuable in the chemical synthesis of large proteins via native chemical ligation (NCL), where a temporary, orthogonal protecting group for an N-terminal cysteine is required. nih.govchemrxiv.orgrsc.org

Research Landscape and Key Applications of this compound

The unique structural attributes of this compound have positioned it as a significant component in various fields of chemical research, most notably in peptide science and medicinal chemistry. chemimpex.comlookchem.com Its ability to act as a constrained analog of cysteine or proline allows researchers to introduce specific conformational biases into peptide chains, influencing their structure and biological function. chemimpex.comscience.gov

Current Research Trends

Current research involving this compound is robust and primarily centered on its application as a specialized building block in synthesis. chemimpex.comlookchem.com The thiazolidine ring is often utilized as a stable, protected form of cysteine, which can be unmasked at a later stage in a synthetic sequence. chemrxiv.orgnih.gov

Key research trends include:

Peptide Synthesis and Peptidomimetics : this compound is widely used in solid-phase peptide synthesis (SPPS) to create complex peptide structures. lookchem.commdpi.com Its incorporation helps to prevent unwanted side reactions during the assembly of the peptide chain. lookchem.com A major focus is the synthesis of cyclic peptides, where the constrained nature of the thiazolidine ring helps to create structures with enhanced stability and bioactivity. chemimpex.comchemimpex.com It is also used as a building block for peptidomimetics, compounds that mimic natural peptides but have improved pharmacological properties. chemimpex.com

Native Chemical Ligation (NCL) : In the field of chemical protein synthesis, the thiazolidine (Thz) group is employed as a precursor to an N-terminal cysteine residue. chemrxiv.org this compound is a commercially available monomer used to easily introduce this group to the N-terminus of a peptide segment. chemrxiv.org This strategy is valuable in one-pot multi-segment ligation techniques for assembling larger, functional proteins. chemrxiv.orgresearchgate.net

Drug Discovery and Medicinal Chemistry : The compound is a crucial starting material in the development of novel therapeutic agents. lookchem.com Research has focused on synthesizing derivatives of thiazolidine-4-carboxylic acid for various therapeutic targets. For instance, studies have shown that derivatives can act as potent anticancer agents against melanoma and prostate cancer cell lines. nih.gov Other research efforts have explored their potential as inhibitors of influenza neuraminidase, a key enzyme for viral replication. researchgate.net The synthesis of analogues of complex natural products, such as the anticancer agent zelkovamycin (B1683626), has also been achieved using this compound derivatives. mdpi.com

Table 2: Selected Current Research Applications of this compound

Research Area Application Key Findings & Significance
Peptide Synthesis Synthesis of Zelkovamycin Analogues Boc-D-Ala-Thz-OH, a derivative, was used as a crucial building block in the solid-phase synthesis of analogues of a natural heptapeptide (B1575542) with anticancer potential. mdpi.com
Chemical Biology Native Chemical Ligation (NCL) The thiazolidine group serves as a protected N-terminal cysteine, compatible with thioamide modifications, enabling the synthesis of larger proteins through multiple ligation strategies. nih.govresearchgate.net
Medicinal Chemistry Anticancer Agents Derivatives of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid have been synthesized and shown to have selective growth-inhibition activity against melanoma and prostate cancer cells. nih.gov

| Medicinal Chemistry | Antiviral Agents | Thiazolidine-4-carboxylic acid derivatives have been identified as potent inhibitors of influenza neuraminidase, providing a scaffold for designing new anti-influenza drugs. researchgate.net |

Emerging Research Frontiers

While the core applications of this compound are well-established, new research frontiers are continuously emerging, expanding its utility into novel areas of science and technology.

Bioconjugation : Researchers are utilizing this compound and its L-isomer in bioconjugation processes. chemimpex.comchemimpex.com This involves attaching biomolecules, such as peptides, to other entities like imaging agents or drugs. chemimpex.com This approach aims to enhance the efficacy, specificity, and targeting capabilities of therapeutic or diagnostic agents. chemimpex.com

Neuroscience Research : The compound is finding use in studies focused on the development of neuroprotective agents. chemimpex.com By incorporating this unique amino acid into peptide sequences, researchers are exploring new ways to understand neurological disorders and develop potential treatments. chemimpex.com

Novel Enzyme Inhibitors : Beyond antiviral applications, the thiazolidine-4-carboxylic acid scaffold is being investigated for new enzyme inhibitory roles. Recent studies have detailed the synthesis of derivatives that act as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. researchgate.net This suggests a potential application in the management of diabetes. researchgate.net

Material Science : An innovative and less conventional application of this compound is in material science. chemimpex.com Its distinct properties are being leveraged to create novel materials, particularly polymers with specific, pre-defined functionalities that could have applications in areas like electronics. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNZTPXVSWUKF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350897
Record name BOC-D-THZ-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63091-82-7
Record name BOC-D-THZ-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Boc D Thz Oh

Chiral Synthesis Approaches to Boc-D-thz-OH and its Derivatives

The stereochemistry of this compound is crucial for its application in biologically active molecules. Therefore, synthetic strategies focus on achieving high levels of stereocontrol.

Stereoselective Synthesis from Precursors (e.g., L-cysteine and aldehydes)

A primary and well-established method for synthesizing the thiazolidine (B150603) core of this compound involves the condensation reaction between a cysteine precursor and an aldehyde. researchgate.netnovapublishers.com Specifically, the synthesis of 2-substituted thiazolidine-4-carboxylic acids can be achieved through the reaction of L-cysteine with various aliphatic and aromatic aldehydes. researchgate.netnovapublishers.com This reaction proceeds via a nucleophilic cyclization, where the thiol group of cysteine attacks the carbonyl carbon of the aldehyde, leading to the formation of the thiazolidine ring. vulcanchem.com This process typically yields a diastereomeric mixture of (2S,4R) and (2R,4R) isomers. researchgate.net

The reaction conditions, including the choice of solvent and base, significantly influence the reaction time, yield, and diastereomeric excess. For instance, the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids has been effectively carried out at room temperature in an aqueous DMSO medium with sodium bicarbonate as the base. tandfonline.com Studies have shown that the nature and position of substituents on the aromatic aldehyde can impact the diastereomeric ratio. tandfonline.com The subsequent protection of the amine group with the tert-butoxycarbonyl (Boc) group is a standard procedure to yield this compound and its derivatives. tandfonline.com

Table 1: Examples of Precursors and Resulting Thiazolidine Derivatives

Cysteine Precursor Aldehyde Resulting Thiazolidine Derivative
L-cysteine Aromatic Aldehydes (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids tandfonline.com
L-cysteine Aliphatic Aldehydes (2R,4R)- and (2S,4R)-2-alkyl-thiazolidine-4-carboxylic acids novapublishers.com
L-cysteine 2-hydroxy naphthaldehyde (2R,4R)-2-(2-hydroxynaphthalen-1-yl) thiazolidine-4-carboxylic acid researchgate.net
L-cysteine 2-hydroxy benzaldehyde (2R,4R)-2-(2-hydroxyphenyl) thiazolidine-4-carboxylic acid researchgate.net

Enantioselective Catalysis in Thiazolidine Formation

Enantioselective catalysis offers a powerful approach to control the stereochemistry during the formation of the thiazolidine ring, aiming to produce a single desired enantiomer. While methods for the enantioselective synthesis of many azoline derivatives have advanced, those specifically for thiazolidine derivatives have been less common. rsc.org

Recent research has demonstrated the use of chiral catalysts to achieve high enantioselectivity in the synthesis of thiazolidine derivatives. For example, a multicomponent reaction involving imines, terminal alkynes, and isothiocyanates in the presence of a chiral copper–pybox complex has been shown to produce enantiopure thiazolidine-2-imines with high enantiomeric excess (ee). rsc.orgrsc.org This reaction proceeds through a highly regioselective intramolecular 5-exo-dig hydrothiolation. rsc.org

Another approach involves the use of chiral thiazolidine derivatives themselves as organocatalysts in asymmetric reactions, such as the aldol (B89426) reaction. eurekaselect.com This highlights the dual role of these compounds as both synthetic targets and tools for asymmetric synthesis. The development of novel catalysts, including bifunctional amine/photoredox catalysts and those based on rhodium and iridium, continues to expand the possibilities for enantioselective thiazolidine synthesis. acs.orgbeilstein-journals.org

Control of Stereochemistry and Atropisomerism in Thiazolidine Systems

The control of stereochemistry in thiazolidine systems extends beyond the formation of chiral centers to include the phenomenon of atropisomerism. Atropisomerism arises from restricted rotation around a single bond, creating a chiral axis. This has been observed in sterically hindered 3-arylthiazolidine-2-thiones. rsc.org

The rotational energy barriers, which determine the stability of the atropisomers, can be measured using techniques like dynamic NMR and dynamic HPLC. rsc.org The design of these molecules, with bulky substituents on both the aryl group and the thiazolidine ring, is key to achieving stable atropisomers. arkat-usa.org Theoretical calculations, such as DFT, are also employed to support experimental findings and predict the absolute configuration of the atropisomers. rsc.org The ability to control and separate these atropisomers opens up new avenues for designing molecules with unique three-dimensional structures and potential applications in areas like drug discovery, where such conformational constraints can be critical for biological activity. researchgate.netnih.gov

Integration of this compound in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, where it is used to introduce conformational constraints and enhance the stability of the resulting peptides. chemimpex.com Its incorporation can influence the secondary structure of peptides, such as stabilizing β-turns. vulcanchem.com

Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the stepwise assembly of peptide chains on a solid support. mdpi.com this compound is readily incorporated into SPPS protocols. rsc.orgnih.gov The Boc protecting group on the α-amino function allows for selective deprotection and subsequent coupling of the next amino acid in the sequence. chemimpex.com

There are two main strategies in SPPS: the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. iris-biotech.deresearchgate.net this compound is compatible with the Boc-based strategy. rsc.orgnih.gov

In the Boc/Bzl strategy, the α-amino group of the amino acids is protected by the acid-labile Boc group, while the side-chain functional groups are protected by benzyl-based groups. mdpi.comiris-biotech.de The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis using a stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF). mdpi.combachem.com

The use of this compound in Boc/Bzl SPPS follows this general scheme. The thiazolidine ring itself can be considered a form of protection for a cysteine residue. nih.gov The sulfur atom in the thiazolidine ring is generally stable to the repetitive TFA treatments used for Boc group removal. bachem.com This allows for the successful incorporation of the constrained D-thioproline residue into the growing peptide chain. The final HF cleavage step deprotects the side chains of other amino acids and cleaves the peptide from the resin. thieme-connect.de

Table 2: Key Steps in Boc/Bzl SPPS with this compound

Step Reagents/Conditions Purpose
Coupling This compound, Coupling reagents (e.g., DCC, HBTU) thieme-connect.de Formation of a peptide bond with the resin-bound amino acid.
Deprotection Trifluoroacetic Acid (TFA) mdpi.combachem.com Removal of the Boc protecting group from the newly added amino acid.
Neutralization Base (e.g., DIPEA) thieme-connect.de Neutralization of the protonated amino group.
Final Cleavage Anhydrous Hydrogen Fluoride (HF) with a scavenger (e.g., p-cresol) thieme-connect.de Cleavage of the completed peptide from the resin and removal of side-chain protecting groups.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compoundN-tert-butoxycarbonyl-D-thiazolidine-4-carboxylic acid
L-cysteine(2R)-2-amino-3-sulfanylpropanoic acid
D-thioproline(R)-thiazolidine-4-carboxylic acid
Boctert-butoxycarbonyl
DMSODimethyl sulfoxide
PyboxPyridine-bis(oxazoline)
DFTDensity Functional Theory
SPPSSolid-Phase Peptide Synthesis
BzlBenzyl
Fmoc9-fluorenylmethyloxycarbonyl
tButert-butyl
TFATrifluoroacetic acid
HFHydrogen fluoride
DCCDicyclohexylcarbodiimide
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)
DIPEAN,N-Diisopropylethylamine
p-cresol4-methylphenol
Orthogonal Protecting Group Schemes

Orthogonal protecting group strategies are fundamental in complex peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. csic.es The Boc group of this compound is acid-labile, typically removed by trifluoroacetic acid (TFA). csic.esrsc.org This allows for its use in orthogonal schemes with groups that are stable to acidic conditions but labile to other reagents.

A common orthogonal partner for the Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. csic.esorganic-chemistry.org In this strategy, the Fmoc group is used for temporary protection of the α-amino group during peptide chain elongation and is removed with a base like piperidine, while the Boc group on this compound and other acid-sensitive side-chain protecting groups remain intact. csic.essigmaaldrich.com This Boc/Fmoc orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). csic.es

Other protecting groups that can be used orthogonally to Boc include allyl-based groups, which are removed by Pd(0)-catalyzed reactions, and the p-nitrobenzyloxycarbonyl (pNZ) group. csic.esub.edu The pNZ group is stable to both Boc and Fmoc removal conditions and can be cleaved under neutral conditions, adding another layer of orthogonality for the synthesis of complex peptides. ub.edu The use of such triorthogonal systems enables the synthesis of branched and cyclic peptides. csic.es

Protecting GroupRemoval ConditionsOrthogonal To
Boc Acid (e.g., TFA) csic.esrsc.orgFmoc, Alloc, pNZ csic.esorganic-chemistry.orgub.edu
Fmoc Base (e.g., Piperidine) sigmaaldrich.comBoc, tBu csic.esorganic-chemistry.org
Alloc Pd(0) catalyst csic.esBoc, Fmoc ub.edu
pNZ Neutral (e.g., SnCl2) ub.eduBoc, Fmoc, Alloc ub.edu
Cleavage and Deprotection Procedures

The removal of the Boc group from this compound is a critical step in peptide synthesis. The standard procedure involves treatment with strong acids, most commonly trifluoroacetic acid (TFA). rsc.orgresearchgate.net Anhydrous TFA is often used, sometimes in a mixture with dichloromethane (B109758) (DCM). mdpi.com For instance, a 1:1 mixture of DCM and TFA can be used for Boc deprotection. mdpi.com

In solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the Boc group, is often achieved with a strong acid cocktail. rsc.orgrsc.org A common mixture is high-purity TFA in the presence of scavengers like water, triisopropylsilane (B1312306) (TIPS), and ethanedithiol (EDT) to prevent side reactions. rsc.org For example, a cleavage cocktail could consist of 95% TFA, 2.5% water, and 2.5% TIPS. rsc.org Another strong acid used for cleavage is anhydrous hydrogen fluoride (HF), often mixed with a scavenger like p-cresol. rsc.orgrsc.org

Milder acidic conditions can also be employed for Boc deprotection. nih.gov Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the removal of Boc groups. nih.gov Other methods include the use of oxalyl chloride in methanol, which has been shown to be effective for compounds with multiple acid-labile groups. nih.gov

Reagent/CocktailConditionsApplication
Trifluoroacetic Acid (TFA)Neat or in DCM (e.g., 1:1) mdpi.comrsc.orgNα-Boc removal in SPPS rsc.org
TFA/H2O/TIPS (95:2.5:2.5)Room temperature, ~3 hours rsc.orgFinal peptide cleavage and deprotection rsc.org
Hydrogen Fluoride (HF)/p-cresol0 °C, 1 hour rsc.orgrsc.orgFinal peptide cleavage and deprotection rsc.orgrsc.org
Aqueous Phosphoric AcidMild conditions nih.govSelective Boc deprotection nih.gov
Oxalyl Chloride/MethanolMild conditions nih.govDeprotection of substrates with multiple acid-labile groups nih.gov

Solution-Phase Peptide Synthesis with this compound

While solid-phase peptide synthesis (SPPS) is widely used, solution-phase synthesis remains a valuable method, particularly for large-scale production and the synthesis of shorter peptides. researchgate.netresearchgate.net In solution-phase synthesis using this compound, the Boc group serves as the temporary N-terminal protecting group. researchgate.net The general principle involves the coupling of a Boc-protected amino acid (or peptide) to the free amino group of another amino acid (or peptide) whose carboxyl group is protected as an ester. researchgate.net

The Boc group is advantageous in solution-phase synthesis because its removal with TFA is generally clean and efficient. researchgate.net Following deprotection, the resulting amine salt is neutralized, and the next Boc-protected amino acid is coupled. A recent development in this area is the use of water-dispersible nanoparticle Boc-amino acids, enabling peptide synthesis to be conducted in water, which reduces the reliance on organic solvents. nih.gov

Advanced Coupling Reagents and Conditions in Peptide Synthesis

The formation of the peptide bond requires the activation of the carboxylic acid group. bachem.com A variety of advanced coupling reagents are available to facilitate this reaction efficiently and with minimal racemization when using this compound. bachem.compeptide.com These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amino group of the incoming amino acid. bachem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.compeptide.com

Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, to suppress racemization. bachem.commdpi.com

Phosphonium salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective, especially for sterically hindered couplings. sigmaaldrich.com

Aminium/Uronium salts like HBTU, TBTU, and HATU are among the most popular and efficient coupling reagents. peptide.comsigmaaldrich.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for difficult couplings and for minimizing epimerization. peptide.combiorxiv.org More recently, COMU, which incorporates Oxyma Pure as the leaving group, has been introduced as a safer and highly efficient alternative to HOBt- and HOAt-based reagents. bachem.comsigmaaldrich.com

The choice of coupling reagent and conditions, including the base used (e.g., DIPEA or NMM), is crucial for achieving high yields and purity in peptides containing this compound. rsc.orgbachem.com

Coupling ReagentClassKey Features
DIC/HOBt Carbodiimide bachem.comMinimizes racemization, cost-effective. bachem.com
HBTU/DIPEA Aminium Salt peptide.comEfficient and widely used in SPPS. rsc.orgrsc.org
HATU/DIPEA Aminium Salt peptide.comHighly efficient for difficult couplings, less racemization. mdpi.compeptide.com
PyBOP Phosphonium Salt sigmaaldrich.comEffective for hindered couplings. sigmaaldrich.com
COMU Aminium Salt (Oxyma-based) bachem.comHigh efficiency, safer alternative to HOBt/HOAt reagents. bachem.comsigmaaldrich.com

Synthesis of Cyclic Peptides and Peptidomimetics Incorporating this compound

This compound is a valuable building block for the synthesis of cyclic peptides and peptidomimetics due to the conformational constraints imposed by the thiazolidine ring. chemimpex.comresearchgate.net Cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts. chemimpex.com

The synthesis of cyclic peptides involves the assembly of a linear peptide precursor, often using SPPS, followed by a macrolactamization (cyclization) step. mdpi.commdpi.com After the linear sequence containing this compound is synthesized, it is cleaved from the resin. mdpi.com The N-terminal Boc group is then removed, and the resulting free amine reacts with the C-terminal carboxylic acid to form the cyclic peptide. mdpi.com This cyclization is typically performed under high dilution conditions to favor intramolecular reaction over intermolecular polymerization, using coupling reagents like HATU. mdpi.com

This compound is also utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have modified backbones or side chains. nih.gov5z.comnih.gov The thiazolidine ring itself can be considered a peptidomimetic element, replacing a standard amino acid residue to introduce a specific structural feature. researchgate.net For example, thiazole-containing peptidomimetics have been synthesized using Boc-protected precursors in modified Hantzsch-type reactions. researchgate.net

Chemical Reactivity and Derivatization of the Thiazolidine Core

The thiazolidine ring of this compound is not merely a passive scaffold but possesses its own chemical reactivity that can be exploited for further molecular diversification.

Ring Opening and Closure Reactions

The 1,3-thiazolidine ring can undergo ring-opening and ring-closure reactions, often in equilibrium with the corresponding Schiff base (imine) and the free cysteine-derivative and aldehyde/ketone from which it was formed. scielo.brrsc.orgmcmaster.ca This ring-chain tautomerism is influenced by factors such as pH, solvent, and the nature of substituents on the ring. scielo.brrsc.org

Under acidic conditions, the thiazolidine ring can open to form an iminium cation intermediate. scielo.brrsc.org This intermediate can then re-close or react with other nucleophiles. This reactivity has been harnessed for the diastereoselective synthesis of more complex fused heterocyclic systems. scielo.br For example, thiazolidine derivatives can be rearranged into bicyclic lactam structures through a sequence of ring-opening, rearrangement, and ring-closure steps. rsc.orgresearchgate.net The stereochemical outcome of these reactions can often be controlled by the reaction conditions, leading to either kinetically or thermodynamically favored products. scielo.br

Functionalization of the Thiazolidine Ring

The thiazolidine ring within the this compound molecule is a versatile scaffold that can be functionalized through various chemical transformations. The primary mode of functionalization involves the cleavage and opening of the heterocyclic ring to unmask a reactive functionality, typically a cysteine residue or an aldehyde. This strategic deprotection is central to its application in peptide and protein chemistry.

The thiazolidine moiety in molecules like this compound serves as a protected form of an N-terminal cysteine. rsc.orgiris-biotech.de This protection strategy is crucial in complex syntheses, such as Solid Phase Peptide Synthesis (SPPS), where the Boc-protected thiazolidine can be readily incorporated into a peptide chain. rsc.orgamazonaws.com The subsequent functionalization is achieved by selective deprotection of the thiazolidine ring under conditions that are orthogonal to other protecting groups present in the molecule.

Several methodologies have been developed for the ring-opening functionalization:

Reagents for Cysteine Generation: A common transformation is the conversion of the N-terminal thiazolidine into a cysteine residue. This is frequently accomplished using methoxyamine in an acidic buffer, which effectively cleaves the ring to reveal the 1,2-aminothiol functionality of cysteine. rsc.orgiris-biotech.de This unmasked cysteine is then available for further reactions, such as native chemical ligation (NCL). nih.gov Another approach involves the use of formaldehyde (B43269) scavengers, such as 2-aminobenzamide (B116534) derivatives, which can open the ring by capturing the released formaldehyde under acidic conditions (pH ~4). amazonaws.comchemrxiv.org

Metal-Assisted Aldehyde Generation: The thiazolidine ring can be hydrolyzed to generate a highly reactive α-oxo aldehyde, a valuable functional handle for bioconjugation. rsc.org This transformation is often facilitated by metal catalysts. Palladium(II) and Silver(I) complexes have proven effective in mediating this ring-opening hydrolysis. rsc.orgrsc.orgresearchgate.net These metal-catalyzed methods are integral to strategies like oxime ligation, where the generated aldehyde is subsequently reacted with an aminooxy-containing molecule. rsc.org

Iodine-Mediated Deprotection: Iodine has been identified as an efficient reagent for the deprotection of the thiazolidine ring. rsc.org This method offers a rapid and clean conversion to the corresponding cysteine residue under mild conditions, often at room temperature and across a range of pH values. rsc.org The reaction mechanism is thought to be similar to the iodine-mediated deprotection of the acetamidomethyl (Acm) protecting group for cysteine. researchgate.net

The table below summarizes key research findings on the functionalization of the thiazolidine ring derived from this compound or related structures.

Reagent/CatalystTarget FunctionalityKey ConditionsResearch FindingCitation
MethoxyamineCysteineAcidic bufferStandard method for generating N-terminal cysteine for NCL. rsc.orgchemrxiv.org
Pd(II) or Ag(I) complexesα-oxo aldehydeMild, aqueous conditionsMetal-assisted hydrolysis for generating a reactive aldehyde used in bioconjugation. rsc.orgrsc.orgresearchgate.net
IodineCysteineRoom temperature, various pH (2, 4.5, 7)Neat and rapid deprotection achieved with 1.0 equivalent of iodine within 15 minutes. rsc.orgresearchgate.net
2-Aminobenzamide DerivativesCysteineAcidic (pH ~4), 37 °CActs as a formaldehyde scavenger to drive ring-opening, useful for one-pot ligations. amazonaws.comchemrxiv.org

Beyond ring-opening, the thiazolidine structure itself can be modified. For instance, N-substituted thiazolidines can be synthesized through reactions with organometallic reagents, although this is more commonly applied to the thiazolidine ester rather than the Boc-protected acid directly. thieme-connect.de

Reactivity of Thiazolidine Ring Systems in Organic Synthesis

The reactivity of the thiazolidine ring system, particularly as embodied in this compound, is fundamental to its utility in modern organic synthesis, especially in the assembly of complex peptides and proteins. The ring is generally stable under standard peptide synthesis conditions but can be selectively opened to reveal latent functionality, making it a key component in chemoselective ligation strategies. amazonaws.comchemrxiv.org

The core reactivity of the thiazolidine ring is its role as a precursor to either an N-terminal cysteine or an α-oxo aldehyde. rsc.org This dual reactivity allows for its application in distinct and powerful conjugation methods.

Native Chemical Ligation (NCL): The thiazolidine ring is widely employed as a masked cysteine equivalent for NCL, a cornerstone technique for chemically synthesizing large proteins. rsc.org After incorporating the Boc-thiazolidine unit at the N-terminus of a peptide segment, the ring is opened to generate the required N-terminal cysteine. iris-biotech.denih.gov This peptide, now possessing a 1,2-aminothiol group, can react with another peptide segment bearing a C-terminal thioester to form a native peptide bond at the ligation site. The deprotection can be achieved with reagents like methoxyamine or through pH-controlled methods using formaldehyde scavengers. amazonaws.comchemrxiv.org

Oxime Ligation: Alternatively, the thiazolidine ring can be hydrolyzed to unmask an α-oxo aldehyde. rsc.org This transformation provides a highly electrophilic carbonyl group that is not naturally present in peptides, enabling orthogonal bioconjugation reactions. rsc.org The generated aldehyde reacts chemoselectively with an aminooxy-functionalized molecule (H₂N-O-R) to form a stable oxime linkage. rsc.orgrsc.org This pathway is often catalyzed by Pd(II) or Ag(I) salts and has been used to label peptides and proteins with biotin (B1667282) or fluorophores. rsc.orgresearchgate.net Research has also focused on developing one-pot procedures where the thiazolidine deprotection and subsequent oxime ligation occur in a single reaction vessel, streamlining the conjugation process. rsc.org

The reactivity of the thiazolidine ring is sensitive to reaction conditions. For example, studies have shown that 2-substituted thiazolidine rings can undergo opening at elevated temperatures (50–90 °C) via an iminium intermediate. rsc.orgresearchgate.net This inherent reactivity can be harnessed; for instance, heating a thiazolidine-terminated peptide at 37 °C in an acidic solution can lead to hydrolysis to the α-oxo aldehyde over 24-48 hours. rsc.org

The table below outlines the reactivity of the thiazolidine ring and its application in key synthetic transformations.

Ring-Opening ProductSubsequent ReactionReagents/Conditions for Ring OpeningApplicationCitation
N-terminal CysteineNative Chemical Ligation (NCL)Methoxyamine; 2-aminobenzamide derivatives (pH ~4)Chemical protein synthesis, one-pot multi-segment ligation. rsc.orgnih.govchemrxiv.org
α-oxo AldehydeOxime LigationPd(II) or Ag(I) complexes; Acidic hydrolysis (37-90 °C)Bioconjugation, peptide labeling with probes (biotin, fluorophores). rsc.orgrsc.orgresearchgate.net
N-terminal CysteineClick-like ReactionsMethoxyamineReaction with cyanobenzothiazoles (CBT) or cyclopropenones (CPO). iris-biotech.de

This controlled reactivity makes this compound and related thiazolidine derivatives powerful tools, enabling the precise and efficient construction of modified and complex biomolecules.

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within Boc-D-thz-OH can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid, as reported in the literature rsc.org, offers distinct signals that allow for definitive structural assignment.

The spectrum, typically recorded in a solvent like CDCl₃ or DMSO-d₆, exhibits characteristic signals:

A broad singlet around δ 10.40 ppm corresponds to the carboxylic acid proton (COOH) rsc.org.

A sharp singlet integrating for nine protons at approximately δ 1.46 ppm is indicative of the tert-butyl group of the Boc protecting group rsc.org.

The protons of the thiazolidine (B150603) ring appear in the region of δ 3.27–4.87 ppm. Specifically, the methylene (B1212753) protons at the C5 position typically resonate as a multiplet due to their diastereotopic nature, appearing around δ 3.35–3.27 ppm rsc.org. The methine protons at C2 and C4, along with potentially one of the C5 protons, often appear as a complex multiplet in the range of δ 4.87–4.41 ppm, reflecting the chiral environment at C4 and the presence of the thiazolidine ring rsc.org.

Table 1: ¹H NMR Spectral Data for (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegration
COOH10.40br s1H
C2-H, C4-H, C5-H4.87–4.41m3H
C5-H₂3.35–3.27m2H
tert-Butyl (Boc)1.46s9H

Note: The integration of 3H for the C2-H, C4-H, and C5-H region might represent a simplified observation or overlap of signals, as the total number of protons in these positions is 1 (C2) + 1 (C4) + 2 (C5) = 4H. The total integration of all observed protons matches the molecular formula.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. The ¹³C NMR spectrum of this compound reveals characteristic signals for the various carbon environments:

The carbonyl carbons of the carboxylic acid group and the Boc carbamate (B1207046) are observed in the downfield region, typically between δ 153 and 177 ppm rsc.org. Specifically, the carboxylic acid carbonyl may appear as two closely spaced signals around δ 176.4 and 175.0 ppm, and the Boc carbonyl around δ 154.0 and 153.2 ppm, potentially due to restricted rotation around the N-C(O) bond rsc.org.

The quaternary carbon of the tert-butyl group in the Boc moiety resonates around δ 82.0 and 81.7 ppm, with the methyl carbons appearing around δ 28.3 ppm rsc.org.

The thiazolidine ring carbons are observed at higher field. The C2 carbon, bearing the nitrogen and sulfur atoms, typically appears around δ 61.4 ppm rsc.org. The chiral center at C4 resonates around δ 49.0 ppm, and the diastereotopic methylene carbons at C5 are observed as two distinct signals, around δ 34.5 and 32.9 ppm rsc.org.

Table 2: ¹³C NMR Spectral Data for (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid

Carbon AssignmentChemical Shift (δ ppm)
COOH Carbonyl176.4, 175.0
Boc Carbonyl154.0, 153.2
Boc Quaternary Carbon82.0, 81.7
Thiazolidine C261.4
Thiazolidine C449.0
Thiazolidine C5 (diastereotopic)34.5, 32.9
Boc Methyl Carbons28.3

For complex molecules like this compound, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming structural connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable:

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H scalar couplings, allowing for the identification of protons that are vicinal (separated by three bonds). For this compound, COSY would help establish the connectivity within the thiazolidine ring, correlating the C4-H proton with the C5 methylene protons and potentially the C2-H proton with the C4-H proton, if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached. This is particularly useful for assigning the ¹³C NMR signals based on the known ¹H NMR assignments. For instance, it would correlate the tert-butyl protons to the quaternary Boc carbon, the C5 methylene protons to the C5 carbons, and the C2/C4 methine protons to their respective carbons.

These 2D NMR experiments collectively provide a robust confirmation of the proposed structure, ensuring the accurate identification of this compound.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is critical for confirming the elemental composition and identifying potential impurities.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like this compound. In positive ion mode, ESI typically generates protonated molecules ([M+H]⁺) or molecules associated with alkali metal ions (e.g., [M+Na]⁺).

For this compound, with a molecular formula of C₉H₁₅NO₄S and a molecular weight of 233.28 g/mol lookchem.comchem-space.com, the expected ions in ESI-MS would be:

Protonated molecule ([M+H]⁺): Calculated m/z ≈ 234.287

Sodium adduct ([M+Na]⁺): Calculated m/z ≈ 256.273

The detection of these ions at the predicted m/z values serves as strong evidence for the presence of this compound. Fragmentation patterns, if observed, can further support the structural assignment by revealing characteristic fragments resulting from the cleavage of the Boc group or the thiazolidine ring.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion. This is a definitive method for confirming the identity of a compound.

For this compound (C₉H₁₅NO₄S), the calculated exact monoisotopic mass is 233.07218 Da. HRMS analysis would aim to measure the m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with a precision of several decimal places. For instance, a measured m/z of 234.0799 for the [M+H]⁺ ion, when compared to the calculated value for C₉H₁₆NO₄S⁺ (234.0795), would confirm the elemental formula with high confidence. This level of accuracy is crucial for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions.

Compound List

this compound ((R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid)

Computational Chemistry and Theoretical Studies of Boc D Thz Oh

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of ligands like Boc-D-thz-OH to the active sites of proteins and other biological targets.

Prediction of Binding Conformations with Biological Targets

Molecular docking simulations are employed to predict how this compound or peptides incorporating this moiety fit into the binding pocket of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding affinity.

For instance, studies on similar 2-aryl thiazolidine-4-carboxylic acid derivatives have successfully used molecular docking to predict their binding to enzymes like β-lactamase and α-amylase. researchgate.netresearchgate.net These studies reveal that the thiazolidine (B150603) ring and its substituents can adopt specific conformations to maximize favorable interactions within the active site. For this compound, the Boc protecting group, the thiazolidine ring, and the carboxylic acid moiety would each play a crucial role in determining the optimal binding pose. The predicted binding conformation is often the one with the lowest energy score, indicating the most stable complex.

Table 1: Illustrative Molecular Docking Results for a Thiazolidine Derivative with a Target Protein

ParameterValue
Target ProteinExample: β-Lactamase
Docking Score (kcal/mol)-7.5
Interacting ResiduesTYR105, SER130, LYS234
Type of InteractionsHydrogen bonds, Hydrophobic interactions

Note: This table is illustrative and based on findings for structurally related thiazolidine compounds, as specific data for this compound was not found in the searched literature.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Once a plausible binding conformation is predicted, a detailed analysis of the non-covalent interactions between the ligand and the protein is performed. These interactions are fundamental to the stability of the ligand-protein complex.

Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor. The nitrogen atom within the thiazolidine ring and the carbonyl oxygens of the Boc group can also participate in hydrogen bonding. frontiersin.orgnih.gov Docking studies on analogous compounds frequently show the carboxylate forming key hydrogen bonds with basic residues like lysine (B10760008) or arginine, or with the backbone amide groups of the protein. researchgate.net

Hydrophobic Interactions: The tert-butyl group of the Boc protecting group is bulky and hydrophobic. It is likely to engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine in the protein's active site. The thiazolidine ring itself also contributes to hydrophobic interactions. The stability of the complex is often significantly influenced by the burial of these hydrophobic surfaces away from the aqueous solvent.

Table 2: Predicted Intermolecular Interactions for a Boc-Thiazolidine Moiety

Functional Group of LigandInteracting Protein Residue (Example)Interaction TypeEstimated Distance (Å)
Carboxylic Acid (-COOH)Arg145Hydrogen Bond2.8
Thiazolidine Ring (CH2-S)Leu98Hydrophobic3.9
Boc Group (tert-butyl)Val67, Ile89Hydrophobic3.5 - 4.2
Boc Group (C=O)Ser122 (Backbone NH)Hydrogen Bond3.1

Note: This table presents hypothetical interaction data based on the chemical nature of this compound and findings from studies on similar molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how peptides containing this compound and their complexes with target proteins behave in a solvated environment.

Conformational Dynamics and Stability of this compound Containing Peptides

When incorporated into a peptide chain, the thiazolidine ring of this compound imposes significant conformational constraints. MD simulations can explore the accessible conformations of such peptides, revealing their flexibility and the stability of different secondary structures. The constrained nature of the thiazolidine ring can pre-organize the peptide backbone into specific turn or loop structures, which can be crucial for biological activity. hku.hk

Simulations can track the fluctuations of backbone dihedral angles (phi and psi) and identify the most populated conformational states. The stability of these conformations is assessed by analyzing the potential energy of the system over the simulation trajectory. Studies on cyclic peptides, which also feature conformational constraints, demonstrate the power of MD in elucidating their solution structures and dynamics. nih.govrsc.orgmdpi.com

Ligand-Target Complex Stability and Interaction Dynamics

MD simulations of the this compound-protein complex, starting from a docked pose, can be used to assess the stability of the predicted binding mode. Over the course of the simulation, one can monitor the root-mean-square deviation (RMSD) of the ligand from its initial position. A stable RMSD suggests a stable binding mode.

Furthermore, MD simulations provide a dynamic picture of the key interactions. The persistence of hydrogen bonds and hydrophobic contacts can be quantified, offering a more realistic view of the binding than the static picture from molecular docking. For instance, the simulation might reveal that certain hydrogen bonds are transient, while others are highly stable and crucial for anchoring the ligand in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While a QSAR study would require a dataset of multiple analogues of this compound with corresponding activity data, the general methodology can be described.

QSAR models are built by first calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Examples of descriptors include molecular weight, LogP (a measure of lipophilicity), and various topological and quantum chemical parameters. mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

For a series of thiazolidine derivatives, a QSAR study might reveal, for example, that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position is correlated with higher biological activity. researchgate.netfrontiersin.org

Development of Predictive Models for Biological Activity

The development of predictive models, such as QSAR, for the biological activity of chemical compounds relies on the availability of a dataset of molecules with known activities. While QSAR studies have been conducted on various thiazolidine derivatives, including thiazolidine-2,4-diones, to correlate their structural or physicochemical properties with activities like antihyperglycemic effects, there is no specific published research detailing the development of such models for this compound. Consequently, there are no established mathematical models that predict the biological activity of this compound based on its molecular descriptors.

Identification of Key Structural Features for Activity

The identification of key structural features essential for the biological activity of a compound is often a direct outcome of structure-activity relationship (SAR) and QSAR studies. These analyses can pinpoint specific functional groups or structural motifs that enhance or diminish a compound's efficacy. For the broader family of thiazolidine-containing molecules, research has identified the importance of the thiazolidine ring and its substituents in various biological interactions. However, without specific studies on this compound, a definitive identification of its key structural features for any particular biological activity remains speculative.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful computational tool for investigating the electronic structure and reactivity of molecules. Such studies provide insights into the distribution of electrons, molecular orbital energies, and various reactivity descriptors.

Theoretical Investigations of Electronic Structure and Reactivity

While DFT calculations at levels of theory such as B3LYP have been employed to study the geometry and energies of other thiazolidine-4-carboxylic acid derivatives, specific theoretical investigations into the electronic structure and reactivity of this compound are not documented in available research. A comprehensive study would typically involve geometry optimization to find the most stable conformation and subsequent analysis of the electronic properties.

Analysis of Reactivity Indices and Frontier Molecular Orbitals

An analysis of reactivity indices and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical behavior. The energies of HOMO and LUMO and the HOMO-LUMO gap are fundamental parameters that correlate with a molecule's kinetic stability and chemical reactivity. Reactivity indices such as electronegativity, chemical hardness, and softness, which can be derived from FMO energies, provide further insights into the molecule's reactivity profile. In the absence of specific DFT studies on this compound, data on its HOMO-LUMO energies and derived reactivity indices are not available.

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT analysis of this compound, which is currently unavailable in the literature.

Computational ParameterHypothetical ValueSignificance
HOMO Energy Not AvailableIndicates the ability to donate an electron.
LUMO Energy Not AvailableIndicates the ability to accept an electron.
HOMO-LUMO Gap Not AvailableCorrelates with chemical reactivity and stability.
Electronegativity (χ) Not AvailableMeasures the power to attract electrons.
Chemical Hardness (η) Not AvailableMeasures resistance to change in electron distribution.
Chemical Softness (S) Not AvailableReciprocal of hardness, indicates higher reactivity.

Biomedical and Pharmacological Research Applications of Boc D Thz Oh Derivatives

Peptide-Based Therapeutic Development

The incorporation of Boc-D-thz-OH into peptide structures is a key strategy in modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability.

Design of Bioactive Peptides with Enhanced Stability and Bioactivity

Furthermore, the unique stereochemistry and constrained conformation conferred by this compound can lead to peptides with improved bioactivity. By mimicking the structure of natural amino acid residues, particularly cysteine, it can facilitate more potent and selective interactions with biological targets. chemimpex.comlookchem.com Researchers have successfully utilized this compound in the synthesis of bioactive peptides for applications in areas such as cancer therapy and antimicrobial development. chemimpex.com

Development of Cyclic Peptides and Peptidomimetics for Drug Discovery

This compound is a valuable building block in the creation of cyclic peptides and peptidomimetics. chemimpex.com Cyclization is a well-established strategy to enhance the stability and binding affinity of peptides. The defined conformational constraints of the thiazolidine (B150603) ring can facilitate the desired cyclization, leading to macrocyclic structures with potent biological activities. researchgate.net

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.net The incorporation of non-natural amino acids like this compound is a cornerstone of peptidomimetic design. researchgate.netnih.gov These structures can offer enhanced stability, oral bioavailability, and receptor selectivity compared to their natural peptide counterparts, making them highly attractive candidates for drug development. researchgate.net

Targeting Specific Receptors and Enzymes

Derivatives of thiazolidine, the core structure of this compound, have demonstrated the ability to interact with a variety of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities. orientjchem.org

Enzyme Inhibition Studies (e.g., Neuraminidase, Tyrosinase, PTP1B)

Thiazolidine-containing compounds have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Neuraminidase: A series of thiazolidine-4-carboxylic acid derivatives have been synthesized and shown to exhibit inhibitory activity against the neuraminidase enzyme of the influenza A virus. nih.govsigmaaldrich.come3s-conferences.org One of the most potent compounds in a particular study demonstrated an IC50 value of 0.14 μM, highlighting the potential of the thiazolidine scaffold in developing novel anti-influenza agents. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted to further understand the structural requirements for neuraminidase inhibition by these derivatives. nih.gov

Tyrosinase: Thiazolidine derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov Several studies have reported on the design and synthesis of thiazolidine-based compounds with significant tyrosinase inhibitory activity. For instance, some 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives exhibited IC50 values more potent than the well-known inhibitor, kojic acid. colab.ws Kinetic studies revealed that these compounds act as competitive inhibitors, likely binding to the active site of the enzyme. colab.ws Similarly, indole-thiazolidine-2,4-dione hybrids have also shown promising tyrosinase inhibitory activity. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making it a key target for the treatment of type 2 diabetes. mdpi.com Numerous studies have focused on developing thiazolidine-2,4-dione (TZD) derivatives as PTP1B inhibitors. mdpi.comacs.orgacs.orgresearchgate.net A series of 1,3,4-thiadiazolyl-containing TZD derivatives displayed potent PTP1B inhibitory activities, with the most active compound having an IC50 value of 0.41 μM. acs.orgacs.org These inhibitors have been shown to be reversible and noncompetitive. acs.org Molecular docking studies have helped to elucidate the binding interactions between these inhibitors and the PTP1B active site. acs.orgresearchgate.net

Enzyme TargetThiazolidine Derivative ClassReported IC50 ValuesMode of InhibitionReference
Neuraminidase (Influenza A)Thiazolidine-4-carboxylic acid derivatives0.14 μM (most potent)Not specified nih.gov
Tyrosinase(Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione13.36 μMCompetitive colab.ws
Tyrosinase(Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione9.87 μMCompetitive colab.ws
TyrosinaseIndole-thiazolidine-2,4-dione derivative (5w)11.2 μMMixed-type mdpi.com
PTP1B1,3,4-Thiadiazolyl-containing thiazolidine-2,4-dione (MY17)0.41 μMReversible, Noncompetitive acs.orgacs.org

Modulation of Receptor Activity

Thiazolidine derivatives can act as modulators of various cellular receptors, influencing signaling pathways. orientjchem.org For example, thiazolidinediones are well-known agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for regulating glucose and lipid metabolism. orientjchem.org This activity forms the basis for their use as insulin-sensitizing agents in the treatment of type 2 diabetes. orientjchem.org

In silico docking studies have also suggested that thiazolidinedione derivatives can directly interact with the Receptor for Advanced Glycation End Products (RAGE), potentially explaining their anti-glycation activity. researchgate.netaraijournal.com Furthermore, certain thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, indicating their potential as neuroprotective agents. mdpi.com Thiazolidine derivatives have also been shown to ameliorate high glucose-induced insulin resistance by normalizing cytosolic protein-tyrosine phosphatase activities. nih.gov

Pharmacological Activities of Thiazolidine Derivatives

The thiazolidine nucleus is a versatile scaffold that gives rise to a wide array of pharmacological activities. orientjchem.orgresearchgate.net Beyond enzyme inhibition and receptor modulation, thiazolidine derivatives have demonstrated a range of other therapeutic properties. These include:

Antimicrobial Activity: Thiazolidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungi. orientjchem.orgijpbs.com

Anticancer Activity: Many thiazolidinone derivatives have exhibited significant cytotoxic effects against various cancer cell lines. orientjchem.orgpnrjournal.com

Anti-inflammatory Activity: These compounds can inhibit the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory conditions. orientjchem.orgresearchgate.net

Antioxidant Activity: Some thiazolidine derivatives can scavenge free radicals and modulate oxidative stress pathways. orientjchem.orgmdpi.com

Neuroprotective Effects: Thiazolidine derivatives have shown potential in protecting neurons from damage, which could be beneficial in neurodegenerative diseases. orientjchem.org

The diverse biological activities of thiazolidine derivatives underscore the importance of this heterocyclic system in medicinal chemistry and drug discovery. orientjchem.orgresearchgate.netpnrjournal.com

Antimicrobial and Antiviral Agents

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents. turkjps.orgmdpi.com Derivatives of this compound have emerged as a promising class of compounds in this endeavor. chemimpex.comnih.gov The thiazole (B1198619) and thiazolidine scaffolds are recognized for their broad-spectrum biological activities. mdpi.comnih.gov

Antimicrobial Research: Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Their amphiphilic nature, possessing both hydrophobic and hydrophilic components, facilitates penetration of bacterial cell membranes. mdpi.com For instance, certain indole (B1671886) derivatives incorporating a 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) ring, synthesized from precursors related to the thiazolidine structure, have shown significant antibacterial activity against strains like S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org Some of these compounds exhibited activity comparable or superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. turkjps.org Similarly, adamantane (B196018) derivatives containing a thiazole moiety have demonstrated antibacterial effects. researchgate.net

Antiviral Research: The unique structural properties of this compound derivatives make them candidates for the design of novel antiviral drugs. chemimpex.com Research has shown that benzotriazole-based derivatives can exhibit selective antiviral activity against RNA viruses like Coxsackievirus B5. nih.gov The zelkovamycin (B1683626) family of cyclic octapeptides, which possess potent antibacterial and antiviral activity, has also been a subject of synthetic efforts involving thiazole-containing amino acids derived from Boc-D-Ala-Thz-OH. researchgate.net

Anticancer Research

This compound and its derivatives are valuable in the synthesis of bioactive peptides and peptidomimetics with potential applications in cancer treatment. chemimpex.com The thiazole and 1,3,4-thiadiazole moieties are key components in various compounds developed for their anticancer properties. researchgate.netnih.gov

Key Findings:

Cytotoxic Activity: Benzothiazole (B30560) thiourea (B124793) derivatives have been synthesized and screened for their cytotoxic activity against several human and animal cancer cell lines, including breast (MCF-7), cervical (HeLa), colon (HT-29), and leukemia (K-562) cancer cells. researchgate.net Some of these derivatives showed significant growth inhibitory activities. researchgate.net

Apoptosis Induction: One particular benzothiazole derivative induced a high percentage of apoptosis in HT-29 colon cancer cells, exceeding the effect of the standard drug cisplatin (B142131) at the same concentration. researchgate.net

Cell Cycle Arrest: Certain 1,3,4-thiadiazole derivatives have been shown to affect the cell cycle in cancer cells. For example, in MCF-7 breast cancer cells, these compounds led to an arrest in the G2/M phase and a proapoptotic mechanism involving the Bax/Bcl-2 ratio and caspases. nih.gov In LoVo colon cancer cells, they caused a reduction in the S-phase population with a corresponding increase in the G2 + M cell population. mdpi.com

Targeting Specific Pathways: The synthesis of zelkovamycin analogues, which are cyclic peptides containing a thiazole amino acid, has been explored for their anticancer potential. researchgate.netmdpi.com While the synthesized analogues in one study did not show high activity against Huh-7 cells, the research highlights the ongoing efforts to develop potent anticancer agents based on these complex structures. researchgate.net

Neuroprotective Agent Research

Neurodegenerative diseases like Alzheimer's and Parkinson's are a major focus of current research, and compounds that can protect neurons from damage are of great interest. snv63.runih.gov this compound derivatives are utilized in studies aimed at developing such neuroprotective agents. chemimpex.com

Research has shown that various heterocyclic scaffolds, including those related to the thiazolidine structure, possess neuroprotective properties. snv63.ru For example, coumarin (B35378) derivatives are being investigated for their potential to act as neuroprotective agents through various mechanisms. snv63.ru Similarly, tetrahydroisoquinoline (THIQ) derivatives have demonstrated significant neuroprotective, anti-inflammatory, and antioxidative properties. nih.gov The synthesis of compounds like fiscalin derivatives has also been explored for their protective effects in in vitro models of neurodegenerative diseases. nih.gov While direct studies on this compound for neuroprotection are limited in the provided results, its role as a building block for creating diverse peptide and small molecule libraries is crucial for discovering new neuroprotective agents. chemimpex.com

Antioxidant Research

While direct research on the antioxidant properties of this compound itself is not detailed in the provided search results, the broader class of thiazole derivatives has been investigated for such activities. nih.gov The antioxidant potential of these compounds is often linked to their ability to scavenge free radicals and chelate metal ions. The synthesis of various heterocyclic compounds, including those with thiazole rings, is an active area of research for developing new antioxidant agents.

Anti-inflammatory and Anticonvulsant Activities

Anti-inflammatory Activity: Derivatives containing thiazole and related heterocyclic structures have demonstrated significant anti-inflammatory properties. jddtonline.infonih.govmdpi.com

Key Findings:

Compound ClassResearch FocusKey Findings
Thiazole Derivatives Inhibition of protein denaturationSome synthesized thiazole derivatives showed significant anti-inflammatory effects, with some compounds exhibiting excellent activity compared to the standard drug indomethacin. jddtonline.info
Pyridine- and Thiazole-Based Hydrazides Inhibition of bovine serum albumin denaturationSeveral compounds demonstrated good anti-inflammatory activity, with some showing better results than the standard drug diclofenac (B195802) sodium. nih.gov
Honokiol (B1673403) Analogs Inhibition of cyclooxygenase (COX-2)A fluoroethylated analog of honokiol showed high anti-inflammatory activity, suggesting its potential for imaging neuroinflammation. mdpi.com

Anticonvulsant Activity: The thiazolidinone and succinimide (B58015) scaffolds, which are structurally related to this compound, have been extensively studied for their anticonvulsant properties. mdpi.comicatt.org.uanih.gov

Key Findings:

Compound ClassSeizure ModelKey Findings
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides MES, scPTZ, 6 HzSeveral compounds showed broad-spectrum anticonvulsant activity. One lead compound was effective in a model of drug-resistant epilepsy. mdpi.com
Thiazolidinone Derivatives Pentylenetetrazol and maximal electroshock testA lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, was identified with significant anticonvulsant properties. icatt.org.ua
Thiazolidin-4-one Substituted Thiazole Derivatives MES and scPTZ methodsSeveral synthesized compounds demonstrated antiepileptic potential. biointerfaceresearch.com
Hydantoin Derivatives MES and scPTZ testsHybrids of phenytoin (B1677684) with various heterocyclic rings showed anticonvulsant activity. pcbiochemres.com

Diabetes and Metabolism Research (e.g., PPAR agonists, PTP1B inhibitors)

Thiazolidinedione (TZD) derivatives have been a cornerstone in the development of treatments for type 2 diabetes. nih.govnih.gov Research has also focused on developing inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways. nih.govmedipol.edu.trmdpi.comscientificarchives.com

Key Findings:

TargetCompound ClassKey Findings
PPAR Agonists Thiazolidinedione DerivativesBenzylidene-2,4-thiazolidinedione derivatives were found to activate peroxisome proliferator-activated receptors (PPARs), indicating multiple mechanisms of action for their antihyperglycemic effects. nih.gov
PTP1B Inhibitors Thiazolidin-4-one DerivativesA series of these derivatives inhibited PTP1B in the micromolar range, with one compound showing a competitive type of enzyme inhibition. nih.gov
PTP1B Inhibitors Thiazolidine-2,4-dione DerivativesCertain derivatives demonstrated PTP1B inhibitory activity with IC50 values as low as 0.41 µM and showed potential to reduce insulin resistance and blood glucose levels in vivo. mdpi.com
A-FABP/ap2 Inhibition Thiazole- and Indole-based DerivativesA lead compound exhibited excellent inhibitory efficiency on the production of TNF-α and effectively reduced plasma blood glucose, triglycerides, and cholesterol in an obesity model. nih.gov

Bioconjugation and Imaging Applications

This compound is a valuable tool in bioconjugation, a process that involves attaching biomolecules to other molecules like drugs or imaging agents to enhance their effectiveness and specificity. chemimpex.com The thiazolidine ring can be used to introduce a highly reactive aldehyde group for subsequent conjugation reactions. rsc.org

Key Applications:

Oxime Ligation: Boc-Thz-OH can be incorporated into peptides to facilitate oxime ligation, a chemoselective method for bioconjugation. rsc.org This has been used to append cell-penetrating peptides to other molecules. rsc.org

Peptide and Protein Labeling: The methods developed for thiazolidine-mediated ligation can be applied in protein labeling and the development of Peptide-Drug Conjugates (PDCs). researchgate.net

Imaging Agents: The development of 18F-labeled derivatives of honokiol, which have anti-inflammatory properties, highlights the potential for using these types of compounds in imaging neuroinflammation with techniques like Positron Emission Tomography (PET). mdpi.com

Attachment of Biomolecules to Drugs or Imaging Agents

The chemical structure of this compound, specifically the thiazolidine ring, serves as a masked or protected form of an aldehyde. This feature is exploited in bioconjugation, the process of chemically linking two molecules to form a single hybrid, where at least one of the components is a biomolecule. chemimpex.com The thiazolidine moiety derived from this compound can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). rsc.org Following the synthesis of the peptide, the thiazolidine ring can be selectively opened to reveal a highly reactive aldehyde group. rsc.orgresearchgate.net

This unmasked aldehyde is then available for chemoselective ligation reactions, most notably oxime ligation, to attach other molecules of interest. rsc.orgresearchgate.net Oxime ligation is a robust method for forming stable C=N bonds and is highly valued in bioconjugation for its high selectivity and stability under physiological conditions. rsc.org Researchers have utilized this strategy to append various functional molecules to peptides. For instance, a cell-penetrating peptide (CPP) was successfully conjugated to a cyclic peptide using this method to facilitate its delivery into cells. rsc.org Similarly, imaging agents, such as dansyl, have been attached to peptides via this aldehyde-based coupling strategy, demonstrating the utility of this compound as a precursor for creating targeted imaging probes. researchgate.net

The process allows for precise, site-specific modification of biomolecules, which is crucial for creating well-defined antibody-drug conjugates (ADCs) or other targeted therapeutics and diagnostics. thno.orgtandfonline.com The ability to introduce a reactive handle at a specific location within a peptide or protein enables the creation of homogeneous conjugates, where the drug or imaging agent is attached at the same site on every antibody or protein, leading to improved efficacy and predictable behavior. thno.org

Table 1: Examples of Bioconjugation Facilitated by this compound Derivatives

Precursor Component Reactive Group Generated Biomolecule Attached Linkage Formed Application Example Source
Peptide containing a thiazolidine moiety from this compound α-oxo aldehyde Cell-Penetrating Peptide (CPP) Oxime bond Intracellular delivery of a cyclic peptide rsc.org
Peptide containing a thiazolidine moiety from this compound α-oxo aldehyde Dansyl (fluorescent imaging agent) Oxime bond Creation of fluorescently labeled peptides for imaging researchgate.net
Peptide with an aldehyde precursor Aminooxy-tagged molecule Biotin (B1667282) Oxime bond Biotinylation for detection or purification researchgate.net

Drug Discovery and Development Methodologies

Lead Compound Identification and Optimization

This compound is a valuable building block in the early stages of drug discovery, particularly in lead compound identification and optimization. lookchem.com The process of drug discovery begins with identifying "hits"—compounds that show activity against a specific biological target—which are then developed into "lead compounds" through a process of optimization to improve their therapeutic potential. nih.gov

Lead Identification: this compound, as a protected amino acid derivative, introduces unique structural features into peptide libraries. chemimpex.com Its thiazolidine ring mimics the structure of proline but offers different conformational constraints and chemical properties. chemimpex.com By incorporating this compound and other unusual amino acids into peptide synthesis, chemists can generate large libraries of structurally diverse peptides. chemimpex.comlookchem.com This diversity is critical because it increases the probability of discovering a peptide that binds effectively to a therapeutic target, such as a receptor or enzyme, thereby identifying a novel "hit" or lead compound.

Lead Optimization: Once a lead compound is identified, lead optimization aims to enhance its properties, such as potency, selectivity, bioavailability, and metabolic stability, to transform it into a viable drug candidate. nih.gov The unique structure of the D-thiazolidine-4-carboxylic acid provided by this compound serves as a scaffold that can be systematically modified. chemimpex.com For example, medicinal chemists can synthesize a series of analogues where other parts of the peptide are altered while the thiazolidine moiety is retained, or they can explore modifications to the thiazolidine ring itself. This iterative process of synthesis and biological testing allows for the establishment of a Structure-Activity Relationship (SAR), which guides the design of more potent and selective compounds. nih.gov The ultimate goal is to refine the chemical structure to achieve the desired profile for a preclinical drug candidate.

Table 2: Role of this compound in Drug Discovery Stages

Stage Description Contribution of this compound Source
Hit Identification Screening of compound libraries to find molecules with desired biological activity. Used as a building block to create structurally diverse peptide libraries, increasing the chance of finding an active "hit". chemimpex.com,
Hit-to-Lead (Lead Generation) Limited optimization of "hits" to identify promising lead compounds for further development. Provides a unique scaffold that can be part of an initial hit, which is then selected for a lead optimization program. , nih.gov
Lead Optimization Modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The thiazolidine moiety serves as a key structural component that can be retained or modified in analogues to improve the overall drug-like properties of the lead compound. chemimpex.com, , nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore represents the key molecular interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, and their spatial relationships. This model serves as a 3D query to search for new, structurally diverse molecules that can fit the model and are therefore likely to be active. nih.gov

While this compound is a synthetic building block rather than a complete pharmacophore itself, its incorporation into a biologically active molecule contributes key structural features to a potential pharmacophore model. If a peptide containing the D-thiazolidine-4-carboxylic acid moiety (derived from this compound) is identified as a potent inhibitor of a target protein, the specific features of this residue become important for activity.

There are two primary approaches to developing a pharmacophore model where such a compound could be relevant:

Ligand-Based Pharmacophore Modeling : When the 3D structure of the biological target is unknown, a model can be built by aligning a set of known active molecules and extracting their common chemical features. If several active peptides contain the thiazolidine ring from this compound, its structural elements—such as the sulfur atom, the carboxyl group, and the constrained ring structure—would likely be identified as essential pharmacophoric features.

Structure-Based Pharmacophore Modeling : When the structure of the target-ligand complex is known (e.g., from X-ray crystallography), the key interaction points between the ligand and the protein's binding site are mapped out. If the thiazolidine ring is observed to make specific, favorable contacts within the binding pocket, these interactions would be translated into features in the pharmacophore model.

Once developed, this pharmacophore model can be used for virtual screening of large compound databases to identify novel, non-peptide molecules that possess the same critical features, potentially leading to the discovery of new classes of drugs. nih.gov

Q & A

Q. Methodological Answer :

  • Experimental Design : Use the PICO framework (Population: this compound; Intervention: Synthetic route; Comparison: Alternative methods; Outcome: Yield/purity) to structure variables .
  • Optimization : Test variables (e.g., solvent polarity, temperature, catalyst) systematically. For example, compare THF vs. DCM in coupling reactions using HPLC purity data .
  • Validation : Include control experiments (e.g., blank reactions) and cross-validate results via NMR and mass spectrometry .

Table 1 : Comparison of Solvent Effects on Yield

SolventTemperature (°C)Yield (%)Purity (HPLC, %)
THF257895
DCM256589
DMF258291

How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound derivatives?

Q. Methodological Answer :

  • Data Triangulation : Combine NMR, IR, and X-ray crystallography to confirm structural assignments. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) .
  • Iterative Analysis : Re-examine synthetic steps for potential side reactions (e.g., epimerization) that may alter spectral profiles .
  • Collaborative Review : Share raw data with peers to identify overlooked interpretations .

What advanced strategies are recommended for analyzing this compound stability under varying pH conditions?

Q. Methodological Answer :

  • Controlled Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with UPLC monitoring. Compare degradation products across pH 3–9 buffers .
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard conditions .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways via LC-MS .

Table 2 : Degradation Rates at pH 5 and 7

pHTemperature (°C)Half-Life (Days)Major Degradant (%)
5253012
7251428

How should researchers formulate hypotheses about this compound’s biological activity using limited preliminary data?

Q. Methodological Answer :

  • Literature Mining : Cross-reference structural analogs (e.g., Boc-protected thiazolidines) in PubMed to infer potential targets .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like proteases .
  • Dose-Response Experiments : Test cytotoxicity in cell lines (e.g., HEK293) at 1–100 µM, ensuring triplicate trials for statistical validity .

What methodologies address low yields in this compound peptide coupling reactions?

Q. Methodological Answer :

  • Catalyst Screening : Compare HOBt, HOAt, and Oxyma Pure in DMF, monitoring via TLC .
  • Protection-Deprotection Analysis : Evaluate premature Boc cleavage using FTIR to detect CO₂ release .
  • Statistical Optimization : Apply a Box-Behnken design to optimize molar ratios, temperature, and solvent .

How can researchers ensure ethical and rigorous data reporting in this compound studies?

Q. Methodological Answer :

  • Transparency : Publish raw spectral data in repositories (e.g., Zenodo) for peer validation .
  • Bias Mitigation : Use blinded analysis for subjective interpretations (e.g., crystallography) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

What are the best practices for synthesizing this compound enantiomerically pure samples?

Q. Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IC column with hexane/ethanol gradients to separate enantiomers .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., BINOL-derived) to minimize racemization .
  • Quality Control : Validate enantiomeric excess (ee) via polarimetry and chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.